Androgen Receptor Binding Affinity Comparison: 5α-Androstan-17β-ol vs. Dihydrotestosterone (DHT)
5α-Androstan-17β-ol lacks the 3-oxo group present in dihydrotestosterone (DHT; 5α-androstan-17β-ol-3-one), eliminating the hydrogen-bonding interaction critical for high-affinity androgen receptor (AR) binding. While DHT and testosterone exhibit nearly identical equilibrium binding affinity to AR (Kd ~0.3 nM) [1], 5α-androstan-17β-ol cannot effectively activate AR, as AR is not activated directly by binding androstanediol [2]. This structural difference renders 5α-androstan-17β-ol functionally distinct from DHT in AR-dependent assays and explains its utility as a negative control or inactive backbone for synthetic derivatization [3].
| Evidence Dimension | Androgen receptor equilibrium dissociation constant (Kd) |
|---|---|
| Target Compound Data | Does not activate AR; lacks high-affinity binding |
| Comparator Or Baseline | Dihydrotestosterone (DHT; 5α-androstan-17β-ol-3-one): Kd ~0.3 nM |
| Quantified Difference | Qualitative difference: DHT is a potent AR agonist; 5α-androstan-17β-ol is not |
| Conditions | Human androgen receptor ligand binding assays (equilibrium binding studies) |
Why This Matters
This functional divergence ensures that procurement of 5α-androstan-17β-ol delivers a non-androgenic steroid backbone, essential for studies requiring an inactive control, metabolic tracer, or scaffold for synthesizing heterocyclic derivatives without confounding AR activation.
- [1] Mohler, J. L., et al. (2011). Potential prostate cancer drug target: Bioactivation of androstanediol by conversion to dihydrotestosterone. Clinical Cancer Research, 17(18), 5844–5849. DOI: 10.1158/1078-0432.CCR-11-0644 View Source
- [2] Mohler, J. L., et al. (2011). AR is not activated directly by binding 5α-androstane-3α,17β-diol. Clinical Cancer Research, 17(18), 5844–5849. DOI: 10.1158/1078-0432.CCR-11-0644 View Source
- [3] Wolff, M. E., et al. (1970). Thia steroids. III. Derivatives of 2-thia-A-nor-5α-androstan-17β-ol as probes of steroid-receptor interactions. Journal of Medicinal Chemistry, 13(3), 521–525. DOI: 10.1021/jm00297a043 View Source
